Cas no 122018-50-2 (α-L-Arabinopyranoside, (3β,25R)-spirost-5-en-3-yl O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-O-β-D-galactopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)- (9CI))

α-L-Arabinopyranoside, (3β,25R)-spirost-5-en-3-yl O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-O-β-D-galactopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)- (9CI) structure
122018-50-2 structure
Product Name:α-L-Arabinopyranoside, (3β,25R)-spirost-5-en-3-yl O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-O-β-D-galactopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)- (9CI)
N.o CAS:122018-50-2
MF:C56H90O26
MW:1179.2982211113
CID:226078
PubChem ID:14283960
Update Time:2024-03-01

α-L-Arabinopyranoside, (3β,25R)-spirost-5-en-3-yl O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-O-β-D-galactopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)- (9CI) Propriedades químicas e físicas

Nomes e Identificadores

    • a-L-Arabinopyranoside, (3b,25R)-spirost-5-en-3-yl O-b-D-glucopyranosyl-(1&reg
    • 3)]-O-b-D-galactopyranosyl-(1&reg
    • 4)-O-6-deoxy-a-L-mannopyranosyl-(1&reg
    • 2)- (9CI)
    • Ceposide D
    • Spiro[8H-naphth[2',1':4,5]indeno[2,1-b]furan-8,2'-[2H]pyran],a-L-arabinopyranoside deriv.
    • Spirostan, a-L-arabinopyranoside deriv.
    • α-L-Arabinopyranoside, (3β,25R)-spirost-5-en-3-yl O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-O-β-D-galactopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)- (9CI)
    • alpha-L-Arabinopyranoside, (3beta,25R)-spirost-5-en-3-yl O-beta-D-glucopyranosyl-(1-->2)-O-[beta-D-glucopyranosyl-(1-->3)]-O-beta-D-galactopyranosyl-(1-->4)-O-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-
    • 122018-50-2
    • DTXSID601099151
    • Inchi: 1S/C56H90O26/c1-21-8-13-56(72-19-21)22(2)34-30(82-56)15-28-26-7-6-24-14-25(9-11-54(24,4)27(26)10-12-55(28,34)5)74-52-47(35(61)29(60)20-71-52)80-49-44(70)41(67)45(23(3)73-49)78-53-48(81-51-43(69)40(66)37(63)32(17-58)76-51)46(38(64)33(18-59)77-53)79-50-42(68)39(65)36(62)31(16-57)75-50/h6,21-23,25-53,57-70H,7-20H2,1-5H3
    • Chave InChI: ZMXQNYSKYBAHKJ-UHFFFAOYSA-N
    • SMILES: O1C2(CCC(C)CO2)C(C)C2C1CC1C3CC=C4CC(CCC4(C)C3CCC12C)OC1C(C(C(CO1)O)O)OC1C(C(C(C(C)O1)OC1C(C(C(C(CO)O1)O)OC1C(C(C(C(CO)O1)O)O)O)OC1C(C(C(C(CO)O1)O)O)O)O)O

Propriedades Computadas

  • Massa Exacta: 1178.57203297g/mol
  • Massa monoisotópica: 1178.57203297g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 14
  • Contagem de aceitadores de ligações de hidrogénio: 26
  • Contagem de Átomos Pesados: 82
  • Contagem de Ligações Rotativas: 13
  • Complexidade: 2200
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 35
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: -1.7
  • Superfície polar topológica: 394Ų

α-L-Arabinopyranoside, (3β,25R)-spirost-5-en-3-yl O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-O-β-D-galactopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)- (9CI) Literatura Relacionada

Fornecedores recomendados
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shaanxi pure crystal photoelectric technology co. LTD
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Xiamen PinR Bio-tech Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd